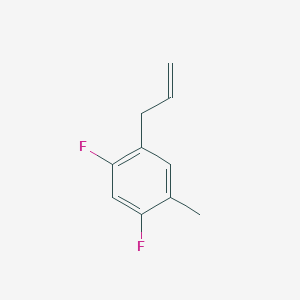
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene is an aromatic compound with the molecular formula C₁₀H₁₀F₂. This compound is characterized by the presence of two fluorine atoms, a methyl group, and a prop-2-en-1-yl group attached to a benzene ring. It is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene typically involves the following steps:
Alkylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Allylation: The prop-2-en-1-yl group is added through a Heck reaction, where an allyl halide reacts with the benzene derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the prop-2-en-1-yl group to a single bond, forming a propyl group.
Substitution: Nucleophilic aromatic substitution reactions can occur, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene involves its interaction with molecular targets through its fluorine atoms and aromatic ring. The fluorine atoms can form strong hydrogen bonds with biological molecules, affecting their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Difluoro-2-methylbenzene: Lacks the prop-2-en-1-yl group, making it less reactive in certain chemical reactions.
1,5-Difluoro-2-methyl-4-(prop-1-en-1-yl)benzene: Similar structure but with a different position of the double bond, affecting its reactivity and interaction with other molecules.
1,5-Difluoro-2-methyl-4-(prop-2-yn-1-yl)benzene: Contains an alkyne group instead of an alkene, leading to different chemical properties and reactivity.
Uniqueness
1,5-Difluoro-2-methyl-4-(prop-2-en-1-yl)benzene is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and interaction capabilities. The presence of both fluorine atoms and the prop-2-en-1-yl group allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C10H10F2 |
|---|---|
Peso molecular |
168.18 g/mol |
Nombre IUPAC |
1,5-difluoro-2-methyl-4-prop-2-enylbenzene |
InChI |
InChI=1S/C10H10F2/c1-3-4-8-5-7(2)9(11)6-10(8)12/h3,5-6H,1,4H2,2H3 |
Clave InChI |
XRDVAZRIJFFUCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)F)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(Aminomethyl)thiophen-2-yl]acetic acid](/img/structure/B13175329.png)
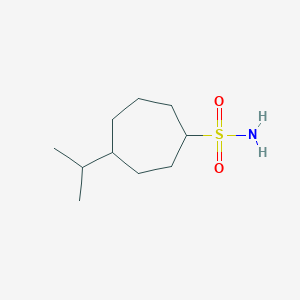
![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13175339.png)

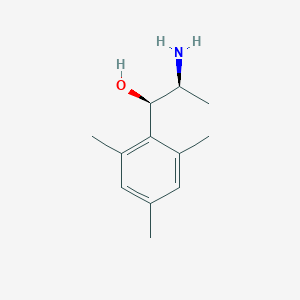
![Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13175365.png)
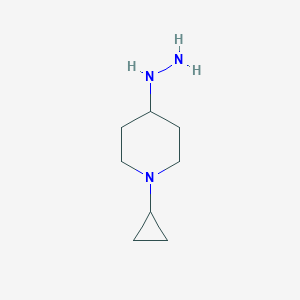
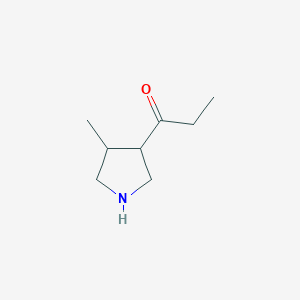
![5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175383.png)
![2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175384.png)
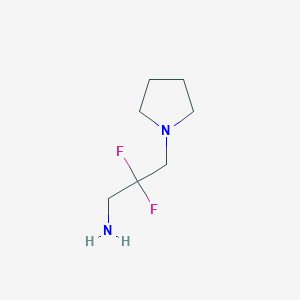
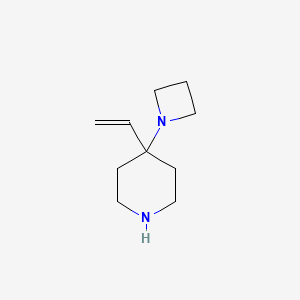
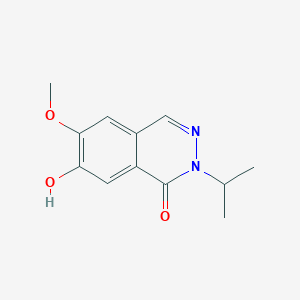
![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)
